molecular formula C21H20N2O B5551004 2-methyl-N-(1,2,3,4-tetrahydro-9-acridinyl)benzamide

2-methyl-N-(1,2,3,4-tetrahydro-9-acridinyl)benzamide

Cat. No. B5551004
M. Wt: 316.4 g/mol
InChI Key: JXWYZJGIMDUFHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acridine derivatives, including those similar to 2-methyl-N-(1,2,3,4-tetrahydro-9-acridinyl)benzamide, involves various chemical reactions and methodologies. For instance, a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which share a closely related ring system with the compound of interest, utilizes an aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot, three-component condensation reaction without the need for a catalyst or activation, yielding high yields at ambient temperature (Shaabani et al., 2009).

Molecular Structure Analysis

The structural determination of compounds similar to 2-methyl-N-(1,2,3,4-tetrahydro-9-acridinyl)benzamide can be achieved through X-ray crystallography. For example, the crystallographic X-ray structure of N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide has been determined, providing insights into the molecular arrangement and interactions within the crystal lattice (Guirado et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving acridine derivatives can lead to the formation of novel compounds with significant biological activities. For instance, the reaction of anthranilamides with levulinic acids yields tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones, demonstrating the versatility of acridine derivatives in synthetic chemistry (Yamato & Takeuchi, 1982).

Physical Properties Analysis

The physical properties of compounds similar to 2-methyl-N-(1,2,3,4-tetrahydro-9-acridinyl)benzamide can be elucidated through various analytical techniques, such as X-ray diffraction, which provides information on crystal structure and molecular geometry, contributing to the understanding of the compound's solid-state properties (Goel et al., 2017).

Chemical Properties Analysis

The chemical properties of acridine derivatives are influenced by their molecular structure, including the presence of functional groups and the overall molecular conformation. Studies on compounds like N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, synthesized through three-component reactions, shed light on the reactivity and potential applications of these molecules (Gein et al., 2017).

properties

IUPAC Name

2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-14-8-2-3-9-15(14)21(24)23-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h2-4,6,8-10,12H,5,7,11,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWYZJGIMDUFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CCCCC3=NC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide

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